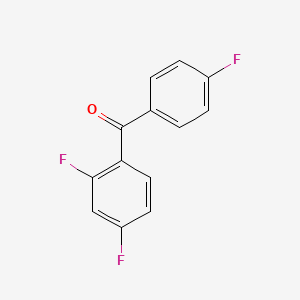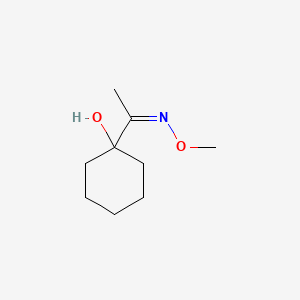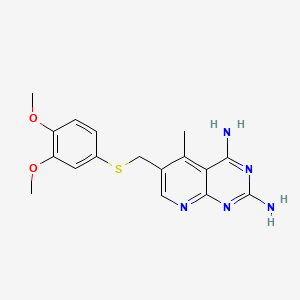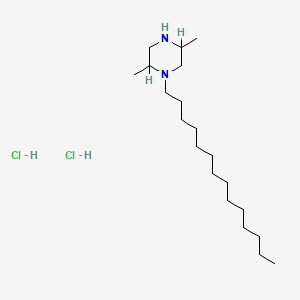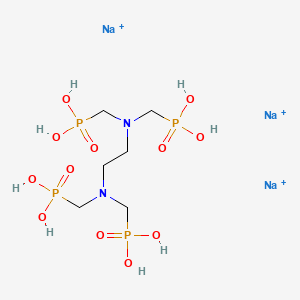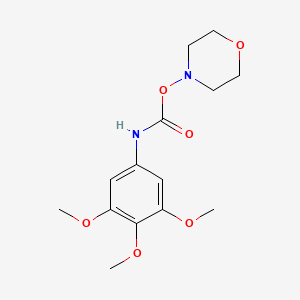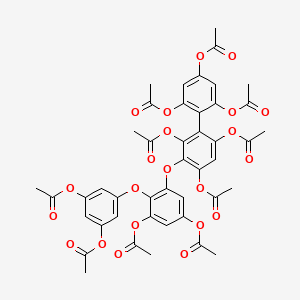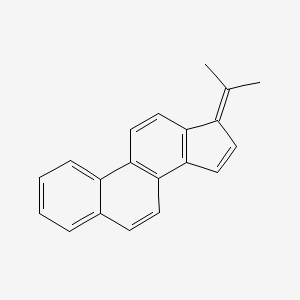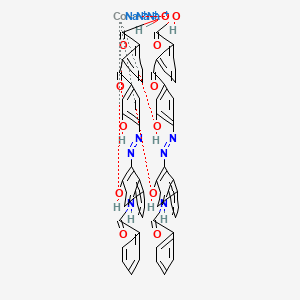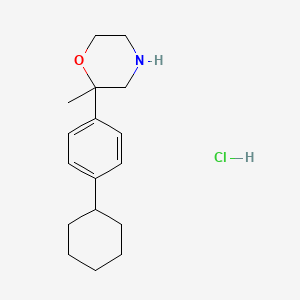
2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a morpholine ring with a methyl substitution. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride typically involves the following steps:
Formation of the Cyclohexylphenyl Intermediate: This step involves the reaction of cyclohexyl bromide with phenyl magnesium bromide (Grignard reagent) to form 4-cyclohexylphenyl bromide.
Morpholine Ring Formation: The intermediate is then reacted with morpholine in the presence of a base such as sodium hydride to form 2-(4-Cyclohexylphenyl)-2-methylmorpholine.
Hydrochloride Salt Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced aromatic rings or aliphatic chains.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Cyclohexylphenyl)-2-methylmorpholine
- 4-Cyclohexylphenylmorpholine
- 2-Methylmorpholine
Uniqueness
2-(4-Cyclohexylphenyl)-2-methylmorpholine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the hydrochloride salt form enhances its solubility and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
109461-36-1 |
|---|---|
Formule moléculaire |
C17H26ClNO |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
2-(4-cyclohexylphenyl)-2-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-17(13-18-11-12-19-17)16-9-7-15(8-10-16)14-5-3-2-4-6-14;/h7-10,14,18H,2-6,11-13H2,1H3;1H |
Clé InChI |
QOQVBPWQHGSQKE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCCO1)C2=CC=C(C=C2)C3CCCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


